3,3-Dimethoxy-2,2-dimethylpropanal
Overview
Description
3,3-Dimethoxy-2,2-dimethylpropanal is a chemical compound with the molecular formula C7H14O3 and a molecular weight of 146.18 g/mol. This compound has garnered significant attention in various scientific fields, including chemistry, pharmacology, and biotechnology. It is known for its unique chemical structure and versatile applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethoxy-2,2-dimethylpropanal can be synthesized through several methods. One common approach involves the reaction of acetone with methanol in the presence of an acid catalyst . This reaction produces 2,2-dimethoxypropane, which can then be further modified to obtain this compound.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethoxy-2,2-dimethylpropanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of halogens or other electrophilic reagents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,3-Dimethoxy-2,2-dimethylpropanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in studies involving enzyme reactions and metabolic pathways.
Medicine: It has potential therapeutic applications and is investigated for its pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-dimethoxy-2,2-dimethylpropanal involves its interaction with specific molecular targets and pathways . For instance, in biological systems, it may act as a substrate for enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
2,2-Dimethoxypropane: This compound is structurally similar and is used as an intermediate in organic synthesis.
3,3-Dimethoxy-2-propanone: Another related compound with similar reactivity and applications.
Uniqueness: 3,3-Dimethoxy-2,2-dimethylpropanal stands out due to its specific structural features, which confer unique reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3,3-dimethoxy-2,2-dimethylpropanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2,5-8)6(9-3)10-4/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQFEAIIACKXLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447551 | |
Record name | 3,3-dimethoxy-2,2-dimethylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18208-39-4 | |
Record name | 3,3-dimethoxy-2,2-dimethylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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